4-((Dimethylamino)methyl)benzoic acid hydrochloride
Overview
Description
4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO2 . The molecular weight is 179.2157 . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 179.2157 and a molecular formula of C10H13NO2 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found.Scientific Research Applications
Anion Recognition
4-(N,N-Dimethylamino)benzoic acid demonstrates significant affinity and selectivity for divalent anions such as HPO4 2- and SO4 2- over monovalent anions. This property is utilized in anion recognition, highlighting its potential in chemical sensing and separation processes (Hou & Kobiro, 2006).
Photocatalytic Applications
4-(Dimethylamino)benzoic acid derivatives have been used in studies of photocatalytic degradation. For instance, its role in the photocatalytic degradation of methyl-red under UV irradiation, in the presence of nanosized ZnO and TiO2, has been examined. This sheds light on its potential in environmental remediation and wastewater treatment processes (Comparelli et al., 2004).
Organocatalysis
This compound is involved in organocatalytic reactions, such as the α-Methylenation of aldehydes. This is significant in organic synthesis, indicating its role in facilitating chemical reactions to produce valuable organic compounds (Benohoud, Erkkilä, & Pihko, 2011).
Chemical Synthesis
It's utilized in the synthesis of various compounds. For example, its use in the efficient peptide coupling method of conjugated carboxylic acids with methyl ester amino acids hydrochloride illustrates its role in peptide synthesis and the creation of biochemical tools (Brunel, Salmi, & Letourneux, 2005).
Polymer and Material Science
In polymer and material science, the interaction of 4-((Dimethylamino)methyl)benzoic acid derivatives with various polymers has been studied. For instance, its hydrogen bonding effect on probe diffusion in semidilute polymer solutions indicates its potential impact on the properties of polymer-based materials (Park, Sung, & Chang, 1996).
Mechanism of Action
Target of Action
It is a substituted benzoic acid that acts as an inhibitor of ultraviolet (uv) mediated damage to the skin .
Mode of Action
The compound’s mode of action is primarily through its UV-absorbing properties . It absorbs UV radiation, thereby preventing it from causing damage to the skin cells.
Biochemical Pathways
By acting as a uv inhibitor, it likely impacts pathways related to dna damage and repair, apoptosis, and cellular aging .
Result of Action
The primary result of the action of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is the prevention of UV-mediated damage to the skin . This can help in maintaining skin health and preventing premature aging caused by UV radiation.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its UV-absorbing properties may be affected by the intensity and wavelength of the UV radiation in the environment . Other factors such as pH, temperature, and the presence of other chemicals could also potentially influence its action .
Safety and Hazards
4-((Dimethylamino)methyl)benzoic acid hydrochloride may cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a cool, well-ventilated place .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTRRUBDUJPTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17847-26-6 | |
Record name | 4-[(dimethylamino)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.